molecular formula C15H22N2OS B5769203 N-(2-ethoxyphenyl)azepane-1-carbothioamide

N-(2-ethoxyphenyl)azepane-1-carbothioamide

Cat. No.: B5769203
M. Wt: 278.4 g/mol
InChI Key: HUQLWAMWGBOBTJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)azepane-1-carbothioamide is an organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a carbothioamide group attached to the nitrogen atom. The ethoxyphenyl group is attached to the azepane ring, adding to the compound’s complexity and potential reactivity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)azepane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-2-18-14-10-6-5-9-13(14)16-15(19)17-11-7-3-4-8-12-17/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQLWAMWGBOBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)azepane-1-carbothioamide typically involves the reaction of 2-ethoxyaniline with azepane-1-carbothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)azepane-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the carbothioamide group can lead to the formation of amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)azepane-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)azepane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the ethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Azepane-1-carbothioamide: Lacks the ethoxyphenyl group, making it less complex and potentially less reactive.

    N-(2-methoxyphenyl)azepane-1-carbothioamide: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.

    N-(2-chlorophenyl)azepane-1-carbothioamide: Contains a chlorophenyl group, which can significantly alter its chemical and biological properties.

Uniqueness

N-(2-ethoxyphenyl)azepane-1-carbothioamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various scientific research applications.

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